molecular formula C20H20O4 B12792780 Teretifolione B CAS No. 57309-85-0

Teretifolione B

Katalognummer: B12792780
CAS-Nummer: 57309-85-0
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: ULIRHDIBWMJFFC-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teretifolione B is a naturally occurring angular pyranonaphthoquinone compound isolated from plants of the genus Conospermum. This compound is notable for its unique structure and significant biological activities, including anti-human immunodeficiency virus properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Teretifolione B involves several key steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its quinone structure.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Various substitution reactions can be performed on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Teretifolione B has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Teretifolione B involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Teretifolione B is part of a class of compounds known as pyranonaphthoquinones. Similar compounds include:

Uniqueness: this compound is unique due to its angular structure and significant anti-human immunodeficiency virus activity. Its ability to form complex derivatives like conocurvone further highlights its versatility and importance in scientific research .

Eigenschaften

CAS-Nummer

57309-85-0

Molekularformel

C20H20O4

Molekulargewicht

324.4 g/mol

IUPAC-Name

(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-9,10-dione

InChI

InChI=1S/C20H20O4/c1-12(2)5-4-9-20(3)10-8-14-17(24-20)7-6-13-15(21)11-16(22)19(23)18(13)14/h5-8,10-11,21H,4,9H2,1-3H3/t20-/m1/s1

InChI-Schlüssel

ULIRHDIBWMJFFC-HXUWFJFHSA-N

Isomerische SMILES

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C

Kanonische SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=O)C=C3O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.